N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Overview
Description
N-cyano-N’-(1,1-dimethylpropyl)-N’’-(3-pyridinyl)guanidine, or NCNPPG, is an organonitrogen compound that has been studied for its potential applications in medical and scientific research. It is a substituted guanidine that has been found to have a wide range of biological activities, including anti-viral, anti-fungal, and anti-inflammatory properties. NCNPPG has been studied in both in vivo and in vitro systems, and its mechanism of action has been elucidated.
Scientific Research Applications
Guanidine Derivatives in Chemical Synthesis
Guanidine compounds have been explored for their roles in chemical synthesis and interactions. For instance, guanidine reacts with ketones to produce 1,3,5-triazaspiro[5.5]undeca-and [5.6]dodeca-1,3-dien-2,4-diamines and other derivatives, highlighting guanidine's reactivity and potential for creating complex heterocyclic structures (Wendelin, Zmölnig, & Schramm, 1980). Such reactions underscore the utility of guanidine and its derivatives in synthesizing a wide range of heterocyclic compounds, which could have applications in material science and as intermediates in pharmaceutical synthesis.
Hydrogen Bonding and Nucleoside Interactions
The study of guanidine derivatives extends to understanding the fundamental aspects of molecular interactions, such as hydrogen bonding in nucleosides. Research on nucleoside interactions in non-aqueous solutions reveals the specificity and strength of hydrogen bonding between complementary bases, with implications for understanding the molecular basis of nucleic acid structure and function (Katz & Penman, 1966). These insights are vital for the fields of molecular biology and biochemistry, where the principles of molecular recognition and interaction are foundational.
Potassium Channel Openers and Blockers
Another area of interest is the use of guanidine derivatives in studying the interactions of potassium channel openers and blockers. The synthesis and radioligand binding studies with a tritiated pinacidil analogue demonstrate how guanidine derivatives can be employed to elucidate the mechanisms of action of potassium channel modulators (Manley, Quast, Andres, & Bray, 1993). This research provides valuable insights into the pharmacology of potassium channels, with potential implications for the development of new therapies for cardiovascular and neurological disorders.
Self-Assembly and Nanotechnology
Furthermore, N-substituted guanidine derivatives have been explored for their ability to self-organize into complex structures, such as rosettes and nanotubes. The synthesis of N-substituted pyrido[4,3-d]pyrimidines demonstrates the potential of guanidine derivatives in the field of nanotechnology and materials science, where the controlled self-assembly of molecules into defined structures is a key objective (Durmus et al., 2013). Such structures could have applications in drug delivery, molecular electronics, and the development of novel materials.
properties
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNADVVGXKQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209335 | |
Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
CAS RN |
60559-98-0 | |
Record name | N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60559-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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